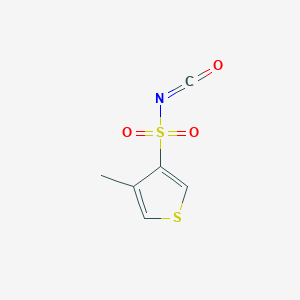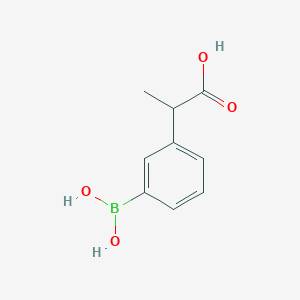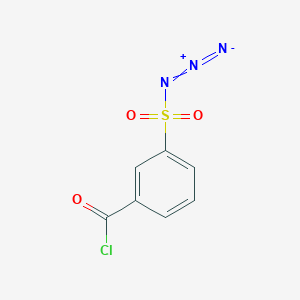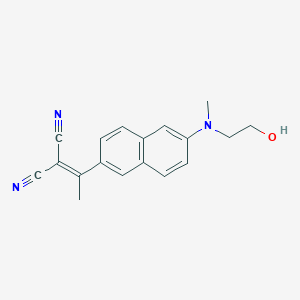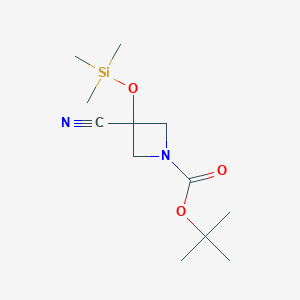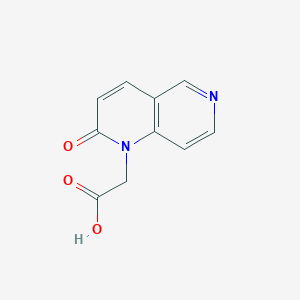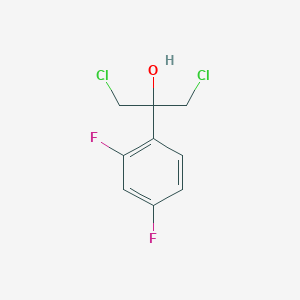
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzene with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to introduce chlorine atoms into the aromatic ring, followed by the addition of a propanol derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine or fluorine atoms.
Substitution: Chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
2,4-Difluorobenzene: The parent compound without the propanol backbone.
Uniqueness
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H8Cl2F2O |
|---|---|
Poids moléculaire |
241.06 g/mol |
Nom IUPAC |
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8Cl2F2O/c10-4-9(14,5-11)7-2-1-6(12)3-8(7)13/h1-3,14H,4-5H2 |
Clé InChI |
NRCNSTHCKMDNIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CCl)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


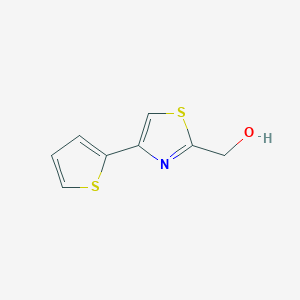
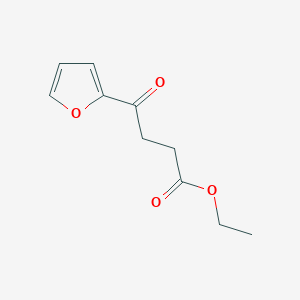
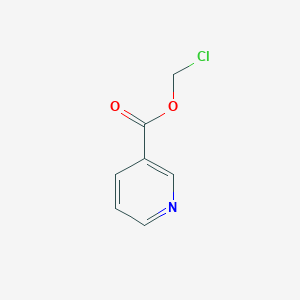
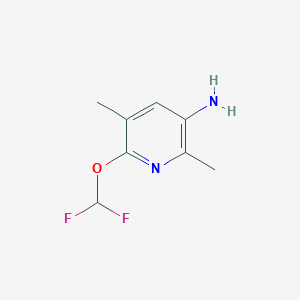
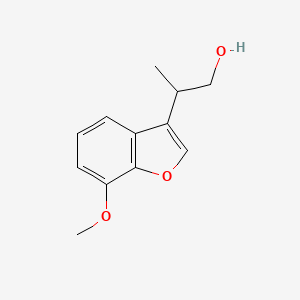
![4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate](/img/structure/B8473598.png)
![6-(2-Hydroxyethyl)-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B8473603.png)
![ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8473605.png)
